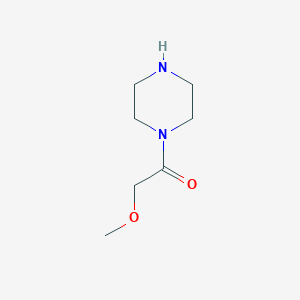

1-(Methoxyacetyl)piperazine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-methoxy-1-piperazin-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c1-11-6-7(10)9-4-2-8-3-5-9/h8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXPHKMZYEBWDQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)N1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40547449 | |

| Record name | 2-Methoxy-1-(piperazin-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40547449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95550-06-4 | |

| Record name | 2-Methoxy-1-(piperazin-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40547449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxy-1-(piperazin-1-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Introduction: The Role of 1-(Methoxyacetyl)piperazine in Modern Chemistry

An In-depth Technical Guide to the Synthesis and Characterization of 1-(Methoxyacetyl)piperazine

1-(Methoxyacetyl)piperazine is a derivative of piperazine, a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions.[1] While piperazine itself has applications as an anthelmintic agent, its derivatives are foundational building blocks in medicinal chemistry and drug development.[1][2] 1-(Methoxyacetyl)piperazine serves as a key intermediate, incorporating a versatile methoxyacetyl group onto the piperazine scaffold. This functionalization allows for further chemical modification, making it a valuable precursor in the synthesis of a wide range of biologically active molecules, including potential antipsychotic and neuropharmacological agents.[3][4] This guide provides a comprehensive overview of a robust synthetic protocol for 1-(Methoxyacetyl)piperazine, its underlying chemical principles, and the analytical methods required for its thorough characterization.

Chemical Profile:

-

IUPAC Name: 2-methoxy-1-(piperazin-1-yl)ethan-1-one[5]

-

CAS Number: 95550-06-4[5]

-

Molecular Formula: C₇H₁₄N₂O₂[5]

-

Molecular Weight: 158.20 g/mol [6]

PART I: Synthesis of 1-(Methoxyacetyl)piperazine via Nucleophilic Acyl Substitution

The synthesis of 1-(Methoxyacetyl)piperazine is most directly achieved through the N-acylation of piperazine. This reaction is a classic example of nucleophilic acyl substitution, where one of the secondary amine nitrogens of the piperazine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent.[7]

Core Principles & Experimental Rationale

The primary challenge in this synthesis is achieving selective mono-acylation rather than the undesired bis-acylation, where both nitrogen atoms of piperazine are acylated.[8] Several strategies can be employed to favor the mono-substituted product.[9]

Causality Behind Experimental Choices:

-

Control of Stoichiometry: The most straightforward and industrially scalable method is to use a significant excess of the piperazine nucleophile relative to the acylating agent (methoxyacetyl chloride). By Le Châtelier's principle, a high concentration of piperazine statistically increases the probability that an acyl chloride molecule will react with an un-acylated piperazine rather than the already-formed mono-acylated product.

-

Acylating Agent: Methoxyacetyl chloride is an effective acylating agent due to the high electrophilicity of its carbonyl carbon, which is enhanced by the electron-withdrawing effect of the adjacent chlorine atom.

-

Solvent Selection: An anhydrous aprotic solvent, such as Dichloromethane (DCM), is crucial. It effectively dissolves the reactants while preventing the hydrolysis of the highly reactive methoxyacetyl chloride, which would otherwise form methoxyacetic acid and reduce the yield.[10]

-

Acid Scavenger: The reaction generates hydrochloric acid (HCl) as a byproduct. This acid can protonate the basic piperazine, rendering it non-nucleophilic and halting the reaction. To prevent this, a non-nucleophilic organic base, typically triethylamine (TEA), is added to scavenge the HCl, forming triethylammonium chloride.[10]

-

Temperature Control: The initial addition of the acyl chloride to the piperazine solution is highly exothermic. Performing this step at a reduced temperature (0 °C) helps to control the reaction rate, minimize side reactions, and ensure safety.[10]

Visualizing the Reaction Mechanism

The diagram below illustrates the nucleophilic acyl substitution mechanism for the formation of 1-(Methoxyacetyl)piperazine.

Caption: Nucleophilic acyl substitution mechanism.

Detailed Experimental Protocol

This protocol describes a robust method for synthesizing 1-(Methoxyacetyl)piperazine.

Materials & Reagents:

-

Piperazine (anhydrous)

-

Methoxyacetyl chloride

-

Triethylamine (TEA)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve piperazine (4.0 equivalents) in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Base Addition: Add triethylamine (1.1 equivalents) to the stirred piperazine solution.

-

Acyl Chloride Addition: Add a solution of methoxyacetyl chloride (1.0 equivalent) in anhydrous DCM to the dropping funnel. Add the methoxyacetyl chloride solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature remains below 5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

-

Aqueous Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize any remaining acid and the triethylammonium chloride salt. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM.

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation to afford 1-(Methoxyacetyl)piperazine as a pure substance.

Synthesis & Workup Workflow

The following diagram outlines the complete workflow from reactants to the isolated crude product.

Caption: Step-by-step synthesis and workup workflow.

PART II: Characterization and Data Analysis

Following synthesis and purification, a comprehensive characterization is essential to confirm the chemical identity, structure, and purity of the 1-(Methoxyacetyl)piperazine product. Standard analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) are employed.

Expected Analytical Data

The following table summarizes the expected spectral data for 1-(Methoxyacetyl)piperazine, based on its structure and data from analogous compounds.[11][12][13]

| Analytical Technique | Parameter | Expected Observation | Interpretation |

| ¹H NMR (CDCl₃, 400 MHz) | Chemical Shift (δ) | ~ 4.05 ppm (s, 2H) | -O-CH₂ -C=O |

| ~ 3.55 ppm (t, 2H) | Piperazine -CH₂ -N-C=O | ||

| ~ 3.40 ppm (s, 3H) | -O-CH₃ | ||

| ~ 2.85 ppm (t, 2H) | Piperazine -CH₂ -NH | ||

| ~ 2.70 ppm (br s, 1H) | -NH | ||

| ¹³C NMR (CDCl₃, 100 MHz) | Chemical Shift (δ) | ~ 168 ppm | C =O (Amide) |

| ~ 75 ppm | -O-CH₂ -C=O | ||

| ~ 59 ppm | -O-CH₃ | ||

| ~ 45 ppm | Piperazine C H₂ | ||

| ~ 42 ppm | Piperazine C H₂ | ||

| FTIR (KBr or neat) | Wavenumber (cm⁻¹) | ~ 3300 cm⁻¹ (broad) | N-H stretch |

| ~ 2950-2800 cm⁻¹ | C-H stretch (aliphatic) | ||

| ~ 1640 cm⁻¹ (strong) | C=O stretch (tertiary amide)[14] | ||

| ~ 1120 cm⁻¹ | C-O stretch (ether) | ||

| Mass Spectrometry (ESI+) | m/z | 159.11 [M+H]⁺ | Protonated molecular ion |

| 181.09 [M+Na]⁺ | Sodium adduct |

Purification and Analysis Workflow

This diagram illustrates the logical flow for purifying the crude product and confirming its identity.

Caption: Post-synthesis purification and analysis workflow.

References

-

Staack, R.F., & Maurer, H.H. (2003). Toxicological detection of the new designer drug 1-(4-methoxyphenyl)piperazine and its metabolites in urine and differentiation from an intake of structurally related medicaments using gas chromatography-mass spectrometry. Journal of Chromatography B, 798(2), 333-342. Available at: [Link]

-

PubChemLite. (2026). Piperazine, 1,4-bis(methoxyacetyl)- (C10H18N2O4). Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 1-(2-Methoxyphenyl)piperazine. Retrieved January 17, 2026, from [Link]

-

Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of (a) methacrylic anhydride, (b) piperazine and (c) NBMP. Retrieved January 17, 2026, from [Link]

-

Wikipedia. (n.d.). Piperazine. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). Preparation of 1-(4-methoxy phenyl)-piperazine (LH7). Retrieved January 17, 2026, from [Link]

Sources

- 1. Piperazine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Page loading... [wap.guidechem.com]

- 4. etd.auburn.edu [etd.auburn.edu]

- 5. Piperazine, 1-(methoxyacetyl)- (9CI) | 95550-06-4 [amp.chemicalbook.com]

- 6. 1-(Methoxyacetyl)piperazine - CAS:95550-06-4 - Sunway Pharm Ltd [3wpharm.com]

- 7. Reactions of Piperazines | Ambeed [ambeed.com]

- 8. PubChemLite - Piperazine, 1,4-bis(methoxyacetyl)- (C10H18N2O4) [pubchemlite.lcsb.uni.lu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 1-(4-methoxyphenyl)piperazine hydrochloride(70849-64-8) 1H NMR [m.chemicalbook.com]

- 12. 1-(2-Methoxyphenyl)piperazine | C11H16N2O | CID 1346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 1-(2-Methoxyphenyl)piperazine(35386-24-4) 1H NMR spectrum [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

1-(Methoxyacetyl)piperazine CAS number and synonyms

An In-Depth Technical Guide to 1-(Methoxyacetyl)piperazine

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of 1-(Methoxyacetyl)piperazine, a key heterocyclic intermediate in modern medicinal chemistry. The piperazine scaffold is a well-established "privileged structure" in drug discovery, renowned for its ability to modulate physicochemical properties such as solubility and basicity, and for its versatile synthetic handles.[1] This document delves into the specific attributes of 1-(Methoxyacetyl)piperazine, covering its chemical identity, physicochemical properties, synthesis, and analytical characterization. Furthermore, it explores its strategic application as a building block in the development of advanced therapeutic agents, grounded in the extensive pharmacology of piperazine-containing drugs. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable intermediate in their discovery programs.

The Piperazine Scaffold: A Cornerstone of Medicinal Chemistry

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a prominent structural feature in a multitude of approved therapeutic agents.[2][3] Its prevalence stems from a unique combination of properties. The secondary amine nitrogens allow for the straightforward introduction of two distinct substituents, enabling fine-tuning of a molecule's pharmacodynamic and pharmacokinetic profiles.[3] The inherent basicity of the piperazine moiety often enhances aqueous solubility, a critical parameter for drug formulation and bioavailability. Consequently, piperazine derivatives have found broad application in treating a range of conditions, particularly those affecting the central nervous system (CNS), such as psychosis, depression, and anxiety.[3][4]

Compound Profile: 1-(Methoxyacetyl)piperazine

1-(Methoxyacetyl)piperazine emerges as a strategically designed intermediate that combines the foundational piperazine core with a methoxyacetyl group. This N-acylation neutralizes the basicity of one nitrogen atom, creating a mono-substituted piperazine that is primed for subsequent functionalization at the remaining N-H position. This structural motif is a deliberate design choice to facilitate modular synthesis of complex target molecules.

Chemical Identity

| Identifier | Value | Source |

| CAS Number | 95550-06-4 | [5][6] |

| Molecular Formula | C₇H₁₄N₂O₂ | [5][6] |

| Molecular Weight | 158.20 g/mol | [5][6] |

| IUPAC Name | 2-methoxy-1-(piperazin-1-yl)ethan-1-one | [5] |

Depositor-Supplied Synonyms

Physicochemical Properties (Predicted)

| Property | Value | Source |

| Boiling Point | 284.1 ± 35.0 °C | [5] |

| Density | 1.071 ± 0.06 g/cm³ | [5] |

| pKa | 8.37 ± 0.10 | [5] |

Synthesis and Manufacturing Insights

The synthesis of 1-(Methoxyacetyl)piperazine is most commonly and efficiently achieved through the selective N-acylation of piperazine. This approach is favored for its high yield, operational simplicity, and use of readily available starting materials.

General Synthetic Workflow: N-Acylation

The primary synthetic route involves the reaction of piperazine with a suitable methoxyacetylating agent, such as methoxyacetyl chloride, in the presence of a base to neutralize the hydrochloric acid byproduct. The use of a large excess of piperazine can also serve this purpose, though it complicates purification.

Caption: General workflow for the synthesis of 1-(Methoxyacetyl)piperazine.

Detailed Laboratory Protocol: Synthesis of 1-(Methoxyacetyl)piperazine

This protocol describes a standard laboratory-scale synthesis.

Materials:

-

Piperazine (anhydrous)

-

Methoxyacetyl chloride

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Magnetic stirrer, round-bottom flask, dropping funnel, ice bath

Procedure:

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add piperazine (2.0 equivalents) and anhydrous DCM (100 mL). Cool the resulting slurry to 0 °C in an ice bath.

-

Base Addition: Add triethylamine (1.1 equivalents) to the stirred slurry.

-

Acylation: Dissolve methoxyacetyl chloride (1.0 equivalent) in anhydrous DCM (20 mL) and add it to a dropping funnel. Add the solution dropwise to the cold piperazine slurry over 30-45 minutes, ensuring the internal temperature remains below 5 °C.

-

Causality Insight: Slow, cold addition is critical to control the exothermic reaction and prevent di-acylation, maximizing the yield of the desired mono-acylated product.

-

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Workup: Quench the reaction by slowly adding 50 mL of water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with 50 mL of saturated NaHCO₃ solution, 50 mL of water, and 50 mL of brine.

-

Self-Validation: The bicarbonate wash removes any unreacted acid chloride and neutralizes the triethylamine hydrochloride salt, partitioning it into the aqueous phase.

-

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by vacuum distillation or crystallization to afford 1-(Methoxyacetyl)piperazine as a pure substance.

Analytical Methodologies

Robust analytical methods are essential to confirm the identity and purity of 1-(Methoxyacetyl)piperazine. A combination of chromatographic and spectroscopic techniques is typically employed.

Chromatographic Analysis

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a standard method for assessing purity. While the parent piperazine lacks a strong chromophore, the amide bond in 1-(Methoxyacetyl)piperazine allows for detection at low UV wavelengths (e.g., 210-220 nm).[7]

Protocol: Purity Determination by HPLC-UV

-

System: HPLC with UV/Vis Detector

-

Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Gradient: 5% B to 95% B over 15 minutes

-

Flow Rate: 1.0 mL/min[8]

-

Detection Wavelength: 214 nm

-

Injection Volume: 10 µL[8]

-

Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve in 10 mL of a 1:1 mixture of Acetonitrile:Water.

Spectroscopic Characterization

-

¹H NMR: Proton NMR spectroscopy will confirm the structure. Expected signals include a singlet for the methoxy (–OCH₃) protons, a singlet for the acetyl methylene (–C(=O)CH₂–) protons, and two multiplets corresponding to the four methylene groups of the piperazine ring, along with a broad singlet for the N-H proton.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will show a prominent [M+H]⁺ ion corresponding to the molecular weight of the compound plus a proton (m/z ≈ 159.11).

Applications in Research and Drug Development

1-(Methoxyacetyl)piperazine is not typically an active pharmaceutical ingredient (API) itself but serves as a high-value intermediate. Its structure is a gateway to a vast chemical space of pharmacologically active molecules.

Caption: Role of 1-(Methoxyacetyl)piperazine as a versatile drug discovery intermediate.

The free secondary amine provides a reactive site for coupling with various electrophiles (e.g., aryl halides, alkyl halides, aldehydes/ketones), enabling the construction of diverse molecular libraries. The methoxyacetyl group, meanwhile, can serve as a key pharmacophoric element, potentially engaging in hydrogen bonding or other interactions within a biological target. The piperazine core is a known feature in drugs targeting CNS disorders, and this intermediate is a logical starting point for synthesizing novel antipsychotic, antidepressant, or anxiolytic candidates.[4]

Safety, Handling, and Storage

As a chemical intermediate, proper handling of 1-(Methoxyacetyl)piperazine is imperative to ensure laboratory safety.

GHS Hazard Information

| Hazard Class | GHS Code | Statement | Source |

| Acute Toxicity, Oral | H302 | Harmful if swallowed. | [5] |

| Skin Irritation | H315 | Causes skin irritation. | [5] |

| Eye Irritation | H319 | Causes serious eye irritation. | [5] |

| STOT - Single Exposure | H335 | May cause respiratory irritation. | [5] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[9]

-

Personal Protective Equipment: Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[9][10]

-

Handling Precautions: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[5][10] Do not eat, drink, or smoke when using this product.[5]

Storage and Stability

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][9]

-

Incompatible Materials: Avoid strong oxidizing agents.[9]

Conclusion

1-(Methoxyacetyl)piperazine is a synthetically versatile and strategically important building block for drug discovery and development. Its straightforward synthesis, well-defined physicochemical properties, and the proven track record of the piperazine scaffold make it an invaluable tool for medicinal chemists. By providing a reliable platform for the modular assembly of complex molecules, it facilitates the exploration of new chemical entities aimed at a wide range of therapeutic targets, particularly within the central nervous system. Adherence to established analytical and safety protocols is essential for its effective and safe utilization in a research setting.

References

-

Cas 95550-07-5,Piperazine, 1-(ethoxyacetyl)- (9CI). lookchem. Available from: [Link]

-

Piperazine, 1-(2-methoxyphenyl)-4-acetyl. NIST WebBook. Available from: [Link]

-

1-(4-methoxyphenyl)piperazine, acetyl. NIST WebBook. Available from: [Link]

-

SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CORE. Available from: [Link]

-

1-(Benzofuran-2-ylmethyl)-4-(4-[11C]methoxybenzyl)piperazine. NCBI. Available from: [Link]

-

1-(4-Methoxyphenyl)piperazine hydrochloride. PubChem. Available from: [Link]

-

Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

-

1-(3-METHOXYPHENYL)PIPERAZINE. SWGDRUG.org. Available from: [Link]

-

Analytical Methods. RSC Publishing. Available from: [Link]

-

1-(2-Methoxyphenyl)piperazine. PubChem. Available from: [Link]

-

Piperazine. Wikipedia. Available from: [Link]

- Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride. Google Patents.

-

A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. Available from: [Link]

-

Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. Available from: [Link]

-

Synthesis of piperazines. Organic Chemistry Portal. Available from: [Link]

-

1-((4-Methoxyphenyl)methyl)piperazine. PubChem. Available from: [Link]

-

Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. ResearchGate. Available from: [Link]

-

1-(4-Methoxyphenyl)piperazine. PubChem. Available from: [Link]

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools. ResearchGate. Available from: [Link]

-

The piperazine scaffold for novel drug discovery efforts: the evidence to date. PubMed. Available from: [Link]

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. Available from: [Link]

-

An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. Available from: [Link]

Sources

- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Piperazine, 1-(methoxyacetyl)- (9CI) | 95550-06-4 [amp.chemicalbook.com]

- 6. 1-(Methoxyacetyl)piperazine - CAS:95550-06-4 - Sunway Pharm Ltd [3wpharm.com]

- 7. researchgate.net [researchgate.net]

- 8. jocpr.com [jocpr.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide on 1-(Methoxyacetyl)piperazine: From Synthetic Intermediate to a Scaffold for Pharmacological Innovation

Abstract: This technical guide provides a comprehensive analysis of 1-(Methoxyacetyl)piperazine, a molecule of significant interest not as an end-effector with a defined mechanism of action, but as a pivotal intermediate in synthetic and medicinal chemistry. We will first establish the physicochemical identity of 1-(Methoxyacetyl)piperazine and its role as a versatile building block. The core of this guide will then explore the profound pharmacological importance of its constituent piperazine scaffold, a "privileged structure" in modern drug discovery.[1] By dissecting the structure-activity relationships of notable piperazine-containing drugs, we will illuminate how this moiety influences pharmacokinetic and pharmacodynamic profiles. Finally, this guide presents a robust, hypothetical workflow for the de novo characterization of a novel therapeutic candidate derived from 1-(Methoxyacetyl)piperazine. This section is designed for researchers and drug development professionals, offering detailed experimental protocols—from target identification to mechanism of action elucidation—complete with self-validating systems and data visualization frameworks.

Introduction: Defining the Role of 1-(Methoxyacetyl)piperazine in Chemistry

1-(Methoxyacetyl)piperazine (CAS No: 95550-06-4) is a disubstituted piperazine derivative.[2] A thorough review of scientific literature and chemical databases indicates that it is not an active pharmaceutical ingredient (API) with a characterized mechanism of action. Instead, its primary value lies in its utility as a synthetic intermediate or building block .[2][3] Its structure, featuring a reactive secondary amine on the piperazine ring and a methoxyacetyl group, makes it a versatile precursor for creating more complex molecules with potential therapeutic applications.[3]

The core value of 1-(Methoxyacetyl)piperazine is therefore best understood by examining the pharmacological significance of its piperazine core.

The Piperazine Scaffold: A Privileged Structure in Medicinal Chemistry

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 4, is a cornerstone of modern drug design.[1][4] It is considered a "privileged scaffold" because of its frequent appearance in a multitude of approved drugs targeting a wide array of therapeutic areas, including central nervous system (CNS) disorders, oncology, and infectious diseases.[1][5][6][7]

Physicochemical and Pharmacokinetic Advantages

The prevalence of the piperazine moiety is due to its unique properties that positively influence a molecule's drug-like characteristics:[1][8]

-

Basicity and Solubility : As a diprotic base, piperazine can be protonated under physiological pH. This is crucial for forming stable salts, which significantly enhances aqueous solubility and improves formulation options. The nitrogen atoms also act as hydrogen bond acceptors, facilitating interactions with biological targets.[1]

-

Improved ADME Profiles : The polarity imparted by the nitrogen atoms often leads to better oral bioavailability and favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profiles.[1][8]

-

Structural Versatility : The piperazine ring can serve as a rigid linker to correctly orient other pharmacophoric groups or as a flexible core for designing new bioactive compounds.[1][6]

Pharmacodynamic Significance: A Scaffold for Diverse Targets

The piperazine ring is integral to the structure of numerous drugs with varied mechanisms of action. Its derivatives have shown a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, antidepressant, and anxiolytic effects.[6][7][9]

| Therapeutic Area | Drug Example | General Mechanism of Action Contribution of Piperazine |

| Antipsychotics | Olanzapine, Aripiprazole | Modulates serotonin (5-HT) and dopamine (D2) receptors. The piperazine acts as a scaffold to position aryl groups for optimal receptor binding.[1][4] |

| Antidepressants | Vortioxetine, Trazodone | Many piperazine-containing antidepressants interact with monoamine pathways, often by inhibiting serotonin reuptake.[4][10][11] |

| Anxiolytics | Buspirone | Acts as an agonist at 5-HT1A receptors.[10][12] |

| Oncology | Imatinib, Palbociclib | Functions as a versatile linker in kinase inhibitors, connecting fragments that bind to the ATP-binding pocket. Its basicity can form key salt bridges.[1] |

| Anthelmintics | Piperazine Citrate | Acts as a GABA receptor agonist in nematodes, causing hyperpolarization of muscle cells and leading to flaccid paralysis of the parasite.[13][14][15] |

Hypothetical Workflow: From a 1-(Methoxyacetyl)piperazine Derivative to a Characterized CNS Drug Candidate

Let us postulate the synthesis of a novel compound, "Researched Compound X" (RC-X), where a pharmacologically active moiety is attached to the secondary amine of 1-(Methoxyacetyl)piperazine. The following section details a comprehensive, multi-stage workflow to identify its target and elucidate its mechanism of action for a potential CNS application.

Stage 1: Target Identification and Initial Validation

The first step is to determine the molecular target of RC-X. This is a critical phase, as accurate target identification is foundational to the entire drug discovery process.[16]

This method aims to identify the direct protein targets that bind to RC-X.

-

Probe Synthesis : Synthesize an RC-X analog with a linker and a reactive group (e.g., a photo-affinity label) and a tag (e.g., biotin) for later purification.

-

Cell Lysate Incubation : Incubate the probe with a relevant cell lysate (e.g., from human neuroblastoma cell lines or primary cortical neurons).

-

Photo-Crosslinking : Expose the mixture to UV light to covalently link the probe to its binding partners.

-

Affinity Purification : Use streptavidin beads to pull down the biotin-tagged probe along with its cross-linked protein targets.

-

Mass Spectrometry (MS) : Elute the bound proteins and identify them using advanced mass spectrometry techniques (e.g., LC-MS/MS).[17]

-

Data Analysis : Identify specific proteins that are consistently pulled down with the active compound but not with a structurally similar, inactive control compound.

Caption: Workflow for affinity-based target identification of RC-X.

Stage 2: Target Validation and Binding Characterization

Once a putative target is identified (e.g., Serotonin Receptor Subtype 5-HT2A), it must be validated to confirm its role in the compound's activity.[18][19]

SPR is a label-free technique to quantify the binding kinetics (kon, koff) and affinity (KD) of RC-X to its purified target protein.

-

Chip Preparation : Covalently immobilize the purified target protein (e.g., 5-HT2A receptor) onto a sensor chip.

-

Analyte Injection : Flow a series of precise concentrations of RC-X over the chip surface.

-

Signal Detection : Measure the change in the refractive index at the surface as RC-X binds to and dissociates from the immobilized target.

-

Kinetic Analysis : Fit the binding data to a kinetic model (e.g., 1:1 Langmuir binding) to calculate the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD). A lower KD value indicates higher binding affinity.

| Parameter | Description | Example Value |

| kon (M-1s-1) | Association Rate Constant | 1 x 105 |

| koff (s-1) | Dissociation Rate Constant | 1 x 10-4 |

| KD (nM) | Equilibrium Dissociation Constant (koff/kon) | 1.0 |

Stage 3: Elucidation of Cellular Mechanism of Action

With a validated target and quantified binding affinity, the next step is to understand how this interaction translates into a cellular response.

Many serotonin receptors, including 5-HT2A, are Gq-coupled G-protein coupled receptors (GPCRs) that signal through the release of intracellular calcium (Ca2+) upon activation.

-

Cell Line Preparation : Use a cell line (e.g., HEK293) stably expressing the human 5-HT2A receptor.

-

Dye Loading : Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition : Add varying concentrations of RC-X to the cells. A known agonist (e.g., serotonin) will be used as a positive control, and an antagonist will be used to confirm specificity.

-

Signal Measurement : Use a plate reader with fluorescence detection to measure the increase in intracellular Ca2+ concentration over time.

-

Dose-Response Analysis : Plot the peak fluorescence response against the logarithm of RC-X concentration. Fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy).

Caption: Simplified Gq-coupled signaling pathway for RC-X.

Conclusion

While 1-(Methoxyacetyl)piperazine does not possess a known mechanism of action itself, its chemical structure represents a valuable starting point for the synthesis of novel therapeutic agents. The piperazine scaffold it contains is a well-established "privileged" structure in medicinal chemistry, contributing favorably to the pharmacokinetic and pharmacodynamic properties of a wide range of successful drugs.[1][5] The hypothetical workflow presented in this guide illustrates a logical, robust, and experimentally sound pathway for researchers to follow when characterizing new chemical entities derived from such versatile intermediates. By integrating modern techniques in proteomics, biophysics, and cell biology, drug development professionals can systematically elucidate the mechanism of action of novel compounds, paving the way for the next generation of innovative therapeutics.

References

-

Rathi, A. K., Syed, R., Shin, H. S., & Patel, R. V. (2016). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. PubMed. Available at: [Link]

-

Sharma, A., Wakode, S., Fayaz, F., Khasimbi, S., Pottoo, F. H., & Kaur, A. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Current Pharmaceutical Design, 26(35), 4373–4385. Available at: [Link]

-

Sharma, A., Wakode, S., Fayaz, F., Khasimbi, S., Pottoo, F. H., & Kaur, A. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. ResearchGate. Available at: [Link]

-

Sharma, A., Wakode, S., Fayaz, F., Khasimbi, S., Pottoo, F. H., & Kaur, A. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. PubMed. Available at: [Link]

-

Brito, M. A., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. ResearchGate. Available at: [Link]

-

Sams-Dodd, F. (2007). Identifying and validating novel targets with in vivo disease models: guidelines for study design. PubMed. Available at: [Link]

-

Horizon Discovery. (n.d.). Drug Target Identification & Validation. Horizon Discovery. Available at: [Link]

-

Brito, M. A., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. Available at: [Link]

-

PharmacologyOnLine. (2019). Piperazine derivatives: a potentially tool for the treatment of neurological disorders. SILAE. Available at: [Link]

-

WJBPHS. (2023). Target identification and validation in research. World Journal of Biology Pharmacy and Health Sciences. Available at: [Link]

-

ScienceDirect. (2024). Identifying novel drug targets with computational precision. ScienceDirect. Available at: [Link]

-

Simmler, L. D., et al. (2013). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. PharmacologyOnLine. Available at: [Link]

-

Habchi, J., et al. (2017). Methods of probing the interactions between small molecules and disordered proteins. PubMed Central. Available at: [Link]

-

Broad Institute. (n.d.). Mechanism of Action: discover your small molecule's interactions and targets. Broad Institute. Available at: [Link]

-

Chen, S., et al. (2021). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. MDPI. Available at: [Link]

-

Mokrosz, M. J., et al. (1993). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. PubMed. Available at: [Link]

-

Dargan, P. I., & Wood, D. M. (2011). Current awareness of piperazines: pharmacology and toxicology. PubMed. Available at: [Link]

-

Crestone, Inc. (2023). The Mechanism of Action for Small Molecule Drugs. Crestone, Inc.. Available at: [Link]

-

Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. Available at: [Link]

-

ResearchGate. (2020). Structure of cinnamyl piperazine derivatives as CNS agents. ResearchGate. Available at: [Link]

-

Çakır, D., et al. (2022). Piperazine derivatives with potent drug moiety as efficient acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase inhibitors. PubMed. Available at: [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Piperazine? Patsnap Synapse. Available at: [Link]

-

Wikipedia. (n.d.). Piperazine. Wikipedia. Available at: [Link]

-

Peer-Reviewed Journal. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Peer-Reviewed Journal. Available at: [Link]

-

YouTube. (2024). Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects. YouTube. Available at: [Link]

-

PubMed. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. Available at: [Link]

-

CORE. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CORE. Available at: [Link]

-

ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]

-

Majchrzak, M. W., et al. (1983). Synthesis and action on the central nervous system of mescaline analogues containing piperazine or homopiperazine rings. PubMed. Available at: [Link]

-

Al-Salahi, R., et al. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. PubMed Central. Available at: [Link]

-

AUETD. (n.d.). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. AUETD. Available at: [Link]

-

PubMed Central. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]

- Google Patents. (n.d.). WO2004065360A2 - Piperazine derivatives and their use as synthesis intermediates. Google Patents.

- Google Patents. (n.d.). WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride. Google Patents.

-

Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Organic Chemistry Portal. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1-(Methoxyacetyl)piperazine - CAS:95550-06-4 - Sunway Pharm Ltd [3wpharm.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ijrrjournal.com [ijrrjournal.com]

- 12. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 13. What is the mechanism of Piperazine? [synapse.patsnap.com]

- 14. Piperazine - Wikipedia [en.wikipedia.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. wjbphs.com [wjbphs.com]

- 17. Mechanism of Action: discover your small molecule's interactions and targets | Broad Institute [broadinstitute.org]

- 18. Drug Target Identification & Validation [horizondiscovery.com]

- 19. lifesciences.danaher.com [lifesciences.danaher.com]

The Biological Versatility of the Piperazine Scaffold: A Technical Guide with a Focus on N-Acyl Derivatives

Introduction: The Piperazine Moiety as a Privileged Scaffold in Drug Discovery

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry.[1] Its prevalence in a vast number of clinically approved drugs has earned it the designation of a "privileged scaffold."[2] This is attributed to a unique combination of physicochemical properties. The two nitrogen atoms offer basic centers that can be protonated at physiological pH, enhancing aqueous solubility and bioavailability.[1] The piperazine ring typically adopts a stable chair conformation, providing a rigid and predictable framework for the spatial orientation of pharmacophoric groups, which is crucial for effective interaction with biological targets.[1] Furthermore, its synthetic tractability allows for facile derivatization at both nitrogen atoms, making it an invaluable building block for combinatorial chemistry and lead optimization.[1]

This technical guide will provide an in-depth exploration of the biological activities of piperazine derivatives, with a particular focus on N-acyl substituted analogs, including the 1-(methoxyacetyl)piperazine core. While specific research on the 1-(methoxyacetyl) moiety is not extensively documented in publicly available literature, we will draw upon the wealth of information on structurally related compounds to provide a comprehensive overview for researchers, scientists, and drug development professionals. We will delve into the synthesis, anticancer, and neuropharmacological activities of these compounds, supported by experimental protocols and data.

Synthetic Strategies for N-Acyl Piperazine Derivatives

The synthesis of N-acyl piperazine derivatives, including the 1-(methoxyacetyl) scaffold, is typically achieved through straightforward and well-established chemical reactions. A common and efficient method involves the N-acylation of a monosubstituted piperazine with an appropriate acylating agent.

A general synthetic protocol can be described as follows:

-

Starting Materials: A suitably substituted piperazine and an acyl chloride or anhydride (e.g., methoxyacetyl chloride).

-

Reaction Conditions: The reaction is typically carried out in an inert solvent, such as dichloromethane or tetrahydrofuran, in the presence of a base to neutralize the hydrochloric acid formed during the reaction. Triethylamine or pyridine are commonly used bases.

-

Work-up and Purification: Following the reaction, a standard aqueous work-up is performed to remove the base and any water-soluble byproducts. The crude product is then purified using techniques such as column chromatography or recrystallization to yield the desired N-acyl piperazine derivative.

The versatility of this synthetic approach allows for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies.

Anticancer Activity of Piperazine Derivatives: A Focus on Apoptosis Induction

The piperazine scaffold is a key component in numerous anticancer agents.[3] Many of these compounds exert their cytotoxic effects by inducing apoptosis, or programmed cell death, in cancer cells.[4] The apoptotic cascade can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor-mediated) pathway.

One study on a novel piperazine derivative, (2, 4-Dihydroxy-cyclohexyl)-[4-(3, 5-dihydroxy-cyclohexyl)-piperazin-1-yl]-methanone (PCC), demonstrated potent cytotoxic effects against human liver cancer cell lines SNU-475 and SNU-423, with IC50 values of 6.98 ± 0.11 µM and 7.76 ± 0.45 µM, respectively.[5] The mechanism of action was found to involve the induction of both intrinsic and extrinsic apoptotic pathways.[5]

Key Mechanistic Insights into PCC-Induced Apoptosis:

-

Intrinsic Pathway Activation: A significant decrease in mitochondrial membrane potential and a subsequent release of cytochrome c from the mitochondria were observed, indicating the involvement of the intrinsic pathway.[5] This was further supported by the activation of caspase-9 and caspase-3/7.[5]

-

Extrinsic Pathway Activation: The study also showed activation of caspase-8, a key initiator caspase in the extrinsic pathway, which was linked to the suppression of NF-κB translocation to the nucleus.[5]

-

Cell Cycle Arrest: Flow cytometry analysis confirmed that PCC induced cell cycle arrest in the G1 phase.[5]

Experimental Protocols for Assessing Anticancer Activity and Apoptosis

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity and, by extension, cell viability.

Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5 x 10³ cells per well and allowed to adhere for 24 hours.[4]

-

Compound Treatment: Cells are then treated with various concentrations of the test compound (e.g., a 1-(methoxyacetyl)piperazine derivative) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be calculated.

4',6-diamidino-2-phenylindole (DAPI) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to visualize nuclear morphology and detect apoptotic bodies.

Protocol:

-

Cell Culture and Treatment: Cells are grown on coverslips in a petri dish and treated with the test compound.

-

Fixation: After treatment, the cells are washed with phosphate-buffered saline (PBS) and fixed with a solution of 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.

-

Permeabilization: The cells are then permeabilized with 0.1% Triton X-100 in PBS for 5-10 minutes to allow the DAPI to enter the nucleus.

-

Staining: The cells are incubated with a DAPI solution (e.g., 1 µg/mL in PBS) for 1-5 minutes.

-

Washing and Mounting: The coverslips are washed with PBS and mounted on microscope slides with an anti-fade mounting medium.

-

Visualization: The stained nuclei are visualized using a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.

Data Presentation: Cytotoxicity of Piperazine Derivatives

| Compound ID | Description | Cancer Cell Line | Activity (IC50 in µM) | Reference |

| PCC | (2, 4-Dihydroxy-cyclohexyl)-[4-(3, 5-dihydroxy-cyclohexyl)-piperazin-1-yl]-methanone | SNU-475 (Liver) | 6.98 ± 0.11 | [5] |

| PCC | (2, 4-Dihydroxy-cyclohexyl)-[4-(3, 5-dihydroxy-cyclohexyl)-piperazin-1-yl]-methanone | SNU-423 (Liver) | 7.76 ± 0.45 | [5] |

| Hybrid 5e | Rhein–piperazine–furanone hybrid | A549 (Lung) | 5.74 | [6] |

| Hybrid 5e | Rhein–piperazine–furanone hybrid | H460 (Lung) | Data not specified | [6] |

| Hybrid 5e | Rhein–piperazine–furanone hybrid | PC-9 (Lung) | Data not specified | [6] |

| Hybrid 5e | Rhein–piperazine–furanone hybrid | Calu-1 (Lung) | Data not specified | [6] |

Visualization of Apoptotic Signaling Pathway

Caption: General overview of the apoptotic signaling pathways induced by a piperazine derivative (PCC).

Neuropharmacological Activity of Piperazine Derivatives

Piperazine derivatives are well-known for their diverse activities within the central nervous system (CNS), acting on various neurotransmitter systems.[7] Many piperazine-containing drugs are used as antipsychotics, antidepressants, and anxiolytics.[8] Their mechanisms of action often involve interactions with dopamine, serotonin, and norepinephrine receptors and transporters.[9]

A study on N-(phenoxyacetyl) piperazine derivatives, which are structurally analogous to 1-(methoxyacetyl)piperazine derivatives, investigated their activity within the CNS.[10] These compounds were evaluated for their anxiolytic-like and antidepressant-like activities.

Another study on a new piperazine derivative, 2-(4-((1- phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate (LQFM192), demonstrated anxiolytic-like and antidepressant-like activities in mice.[11] The anxiolytic-like effects were found to be mediated by the serotonergic system and the benzodiazepine site of the GABAA receptor, while the antidepressant-like activity was mediated through the serotonergic system.[11]

Experimental Protocols for Assessing Neuropharmacological Activity

The EPM is a widely used behavioral test to assess anxiety-like behavior in rodents. The maze consists of two open arms and two closed arms. Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.

Protocol:

-

Apparatus: The maze is elevated above the floor and consists of four arms (e.g., 50 cm long x 10 cm wide) arranged in a plus shape. Two opposite arms are enclosed by high walls (e.g., 40 cm), while the other two are open.

-

Acclimatization: Animals are brought to the testing room at least 1 hour before the experiment to acclimate.

-

Treatment: Animals are administered the test compound (e.g., a 1-(methoxyacetyl)piperazine derivative) or vehicle at a specific time before the test (e.g., 30-60 minutes).

-

Testing: Each animal is placed in the center of the maze, facing an open arm, and allowed to explore freely for a set period (e.g., 5 minutes).

-

Data Collection: The number of entries into and the time spent in the open and closed arms are recorded using a video tracking system.

-

Analysis: An increase in the percentage of time spent in the open arms and the percentage of open arm entries is indicative of an anxiolytic-like effect.

The FST is a behavioral test used to screen for antidepressant-like activity. The test is based on the principle that when rodents are placed in an inescapable container of water, they will eventually adopt an immobile posture. Antidepressant drugs are known to reduce the duration of immobility.

Protocol:

-

Apparatus: A transparent cylinder (e.g., 25 cm high x 10 cm diameter) is filled with water (e.g., to a depth of 15 cm) at a controlled temperature (e.g., 23-25°C).

-

Pre-test Session: On the first day, each animal is placed in the cylinder for a 15-minute pre-swim session.

-

Treatment: On the second day, animals are administered the test compound or vehicle.

-

Test Session: After a specific pretreatment time (e.g., 60 minutes), the animals are placed back into the cylinder for a 5-minute test session.

-

Data Collection: The duration of immobility (floating without struggling) during the test session is recorded.

-

Analysis: A significant decrease in the duration of immobility compared to the vehicle-treated group suggests an antidepressant-like effect.

Visualization of a Representative Neurotransmitter System

Caption: A simplified diagram illustrating the potential interaction of a piperazine derivative with the serotonergic system.

Structure-Activity Relationships (SAR) and Future Directions

The 1-(methoxyacetyl) group itself is a relatively small, polar, and flexible moiety. It is conceivable that this group could influence the pharmacokinetic properties of the molecule, such as solubility and membrane permeability. Furthermore, the acetyl carbonyl group could act as a hydrogen bond acceptor, potentially contributing to binding interactions with biological targets.

Future research in this area should focus on the systematic synthesis and biological evaluation of a library of 1-(methoxyacetyl)piperazine derivatives with diverse substitutions at the N4 position. Such studies would be instrumental in elucidating the specific SAR for this scaffold and identifying lead compounds with promising therapeutic potential in areas such as oncology and neuropharmacology.

Conclusion

The piperazine scaffold remains a highly privileged and versatile platform in drug discovery. While the specific biological activities of 1-(methoxyacetyl)piperazine derivatives are not yet extensively explored in the public domain, the wealth of data on related N-acyl and other N-substituted piperazines provides a strong foundation for future research. The synthetic accessibility of these compounds, coupled with the proven therapeutic potential of the piperazine core, makes the 1-(methoxyacetyl)piperazine scaffold an attractive area for further investigation in the quest for novel and effective therapeutic agents. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers embarking on the exploration of this promising chemical space.

References

-

Effect of a novel piperazine compound on cancer cells. (n.d.). Spandidos Publications. Retrieved January 17, 2026, from [Link]

-

Meltzer, P. C., et al. (1999). Design, synthesis, and biological evaluation of novel non-piperazine analogues of 1-[2-(diphenylmethoxy)ethyl]- and 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazines as dopamine transporter inhibitors. Journal of Medicinal Chemistry, 42(18), 3647–3656. [Link]

- Ramos-Hernández, A., et al. (2018). Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine, 2, 340-344.

-

Elliott, S. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug Testing and Analysis, 3(7-8), 430–438. [Link]

-

Walayat, K., et al. (2019). An insight into the therapeutic potential of piperazine-based anticancer agents. Turkish Journal of Chemistry, 43(1), 1-23. [Link]

-

Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (n.d.). International Journal of Research & Review. Retrieved January 17, 2026, from [Link]

-

Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969–984. [Link]

-

Brito, M. A., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 23-38. [Link]

-

Walayat, K., et al. (2019). An insight into the therapeutic potential of piperazine-based anticancer agents. ResearchGate. Retrieved January 17, 2026, from [Link]

-

de Oliveira, R. S., et al. (2022). Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. CNS & Neurological Disorders - Drug Targets, 21(6), 520-532. [Link]

-

Brito, M. A., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. Retrieved January 17, 2026, from [Link]

-

Li, Y., et al. (2020). Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. RSC Advances, 10(42), 25065-25078. [Link]

-

Rathi, A., et al. (2016). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. European Journal of Medicinal Chemistry, 112, 163-184. [Link]

-

Al-Qaisi, A. M., et al. (2021). Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. Medicinal Chemistry, 17(9), 937-944. [Link]

-

Panda, K. C., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Retrieved January 17, 2026, from [Link]

-

An Evolving Role of Piperazine Moieties in Drug Design and Discovery. (n.d.). Bentham Science. Retrieved January 17, 2026, from [Link]

-

Chen, Y.-L., et al. (2020). Design, synthesis and biological evaluation of rhein–piperazine–furanone hybrids as potential anticancer agents. RSC Advances, 10(58), 35301–35311. [Link]

-

Khan, I., et al. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. PeerJ, 4, e1812. [Link]

-

The piperazine scaffold for novel drug discovery efforts: the evidence to date. (n.d.). Request PDF. Retrieved January 17, 2026, from [Link]

-

Synthesis, Biological, and Computational Evaluation of Substituted 1-(2-Methoxyphenyl)-4-(1-phenethylpiperidin-4-yl)piperazines and 1-(2-Methoxyphenyl)-4-[(1-phenethylpiperidin-4-yl)methyl]piperazines as Dopaminergic Ligands. (n.d.). Request PDF. Retrieved January 17, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of rhein–piperazine–furanone hybrids as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 11. Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Incorporation of 1-(Methoxyacetyl)piperazine in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The piperazine heterocycle is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of clinically successful drugs.[1][2] Its unique physicochemical properties, including its basicity, solubility, and versatile reactivity, allow for facile incorporation into diverse molecular architectures to optimize both pharmacokinetic and pharmacodynamic profiles.[1][3] This in-depth technical guide moves beyond a general overview of piperazine to focus on a specific, and increasingly important, derivative: the 1-(methoxyacetyl)piperazine moiety. We will explore the strategic rationale behind its use, detailing its synthesis, its impact on molecular properties, and its application in contemporary drug design, with a particular focus on its role in cardiovascular and central nervous system agents. Through detailed protocols, structure-activity relationship (SAR) analysis, and illustrative case studies, this guide will provide researchers with the foundational knowledge to effectively leverage this valuable structural motif in their own drug discovery programs.

The Rationale for N-Acylation of Piperazine: Introducing the Methoxyacetyl Group

The two nitrogen atoms of the piperazine ring offer a unique opportunity for dual functionalization, allowing it to act as a versatile linker between different pharmacophoric elements.[4] While one nitrogen is often used to connect to a core scaffold (frequently via an N-aryl or N-alkyl bond), the second nitrogen provides a crucial handle for modulating the overall properties of the molecule. N-acylation is a common strategy to fine-tune these properties.

The introduction of a methoxyacetyl group, forming the 1-(methoxyacetyl)piperazine moiety, offers several distinct advantages:

-

Modulation of Basicity: The amide bond of the methoxyacetyl group significantly reduces the basicity of the adjacent piperazine nitrogen. This can be critical for avoiding off-target effects, particularly at aminergic GPCRs, and for optimizing the pharmacokinetic profile.

-

Enhanced Solubility: The ether oxygen and the amide carbonyl group are both capable of acting as hydrogen bond acceptors, which can improve the aqueous solubility of the parent molecule. This is a key consideration for oral bioavailability.

-

Metabolic Stability: The methoxyacetyl group can influence the metabolic profile of the compound, potentially blocking sites of metabolism or altering the metabolic pathways.

-

Vector for Further Elaboration: The methoxyacetyl group can serve as a synthetic handle for further chemical modifications, allowing for the exploration of additional chemical space.

Synthesis of the 1-(Methoxyacetyl)piperazine Moiety: A Validated Protocol

The synthesis of 1-(methoxyacetyl)piperazine and its incorporation into a target molecule is a straightforward process, typically involving the acylation of a piperazine nitrogen with a suitable methoxyacetylating agent.

Protocol: Synthesis of a Generic 1-(Methoxyacetyl)piperazine Derivative

Objective: To couple a piperazine-containing core molecule with methoxyacetyl chloride to introduce the 1-(methoxyacetyl)piperazine moiety.

Materials:

-

Piperazine-containing substrate (1 equivalent)

-

Methoxyacetyl chloride (1.1 equivalents)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equivalents)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

Thin Layer Chromatography (TLC) apparatus for reaction monitoring

Procedure:

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the piperazine-containing substrate (1 eq.) in anhydrous DCM.

-

Base Addition: Add triethylamine (1.5 eq.) to the solution and stir for 5-10 minutes at room temperature.

-

Acylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add methoxyacetyl chloride (1.1 eq.) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC until the starting material is consumed.

-

Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Characterization: Purify the crude product by flash column chromatography on silica gel to obtain the desired 1-(methoxyacetyl)piperazine derivative. Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS.

Case Study: N-Acylpiperazines in Cardiovascular Disease - The Ranolazine Story

Ranolazine is an anti-anginal medication that represents a significant advancement in the treatment of chronic stable angina.[5] Its mechanism of action is distinct from traditional anti-anginal drugs, as it primarily works by inhibiting the late inward sodium current (INaL) in cardiomyocytes.[5] While not a direct example of a 1-(methoxyacetyl)piperazine, its structure, N-(2,6-dimethylphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide, features a critical N-acylpiperazine moiety. The synthesis and mechanism of Ranolazine provide a powerful illustration of the strategic use of this functional group in a clinical setting.

Synthesis of Ranolazine

The synthesis of Ranolazine can be achieved through several routes, with a common strategy involving the coupling of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide with 2-((2-methoxyphenoxy)methyl)oxirane.[6] The N-acylpiperazine portion is typically prepared by reacting 2,6-dimethylaniline with chloroacetyl chloride, followed by substitution with piperazine.[6]

Mechanism of Action of Ranolazine

In ischemic conditions, the late sodium current in cardiomyocytes is enhanced, leading to an increase in intracellular sodium concentration. This, in turn, promotes calcium overload via the sodium-calcium exchanger, resulting in increased myocardial wall tension, reduced contractility, and impaired coronary blood flow. Ranolazine's inhibition of the late sodium current helps to alleviate these pathological changes without significantly affecting heart rate or blood pressure.[5]

Pharmacological Data for Ranolazine

| Parameter | Value | Reference |

| Mechanism of Action | Late Sodium Current (INaL) Inhibitor | [5] |

| Therapeutic Indication | Chronic Stable Angina | [5] |

| Half-life | ~7 hours | [5] |

Case Study: 1-(Methoxyacetyl)piperazine in Central Nervous System Drug Discovery

While not yet resulting in an approved drug, the 1-(methoxyacetyl)piperazine moiety has been explored in the context of CNS disorders. For instance, the compound 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one (LQFM180) has been synthesized and evaluated for its potential as an anxiolytic and antidepressant agent.

Pharmacological Profile of LQFM180

LQFM180 has demonstrated anxiolytic-like activity in preclinical models, an effect that appears to be mediated by the serotonergic pathway. Additionally, it has shown antidepressant-like effects, with evidence suggesting the involvement of serotonergic, noradrenergic, and dopaminergic pathways. Competition binding assays have indicated that LQFM180 interacts with α1B, 5-HT1A, and D2 receptors, albeit with low micromolar affinity. This compound serves as a valuable scaffold for further optimization in the development of new CNS-active drugs.

Structure-Activity Relationships of N-Acylpiperazines

The SAR of N-acylpiperazines is highly dependent on the specific biological target and the nature of the other substituents on the piperazine ring. However, some general principles can be outlined, with a focus on the role of the acyl group.

-

Size and Lipophilicity of the Acyl Group: Increasing the size and lipophilicity of the acyl group can enhance binding to hydrophobic pockets in the target protein, but may also lead to decreased solubility and increased metabolic liability. The methoxyacetyl group offers a good balance, providing a degree of lipophilicity while also incorporating a polar ether linkage.

-

Hydrogen Bonding Capacity: The carbonyl oxygen of the acyl group is a key hydrogen bond acceptor. The presence of the additional ether oxygen in the methoxyacetyl group provides another potential hydrogen bonding interaction site, which can contribute to binding affinity and specificity.

-

Conformational Constraints: The nature of the acyl group can influence the conformational flexibility of the piperazine ring and the overall molecule, which can be critical for optimal interaction with the biological target.

Pharmacokinetics and Metabolism

Compounds containing the 1-(methoxyacetyl)piperazine moiety are expected to undergo metabolic transformations common to amides and ethers. Potential metabolic pathways include:

-

Amide Hydrolysis: Cleavage of the amide bond to yield the corresponding piperazine and methoxyacetic acid.

-

O-Demethylation: Removal of the methyl group from the methoxy moiety to form a primary alcohol, which can then be further oxidized or conjugated.

-

Oxidation of the Piperazine Ring: Hydroxylation at one of the carbon atoms of the piperazine ring.

The relative contribution of each pathway will depend on the overall structure of the molecule and the specific cytochrome P450 enzymes involved.

Conclusion and Future Perspectives

The 1-(methoxyacetyl)piperazine moiety is a valuable and versatile building block in modern medicinal chemistry. Its ability to fine-tune the physicochemical and pharmacological properties of a lead compound makes it an attractive choice for drug designers. The successful application of the broader class of N-acylpiperazines, exemplified by the anti-anginal drug Ranolazine, underscores the clinical relevance of this structural motif. As our understanding of drug-target interactions and metabolic pathways continues to grow, we can expect to see the strategic deployment of the 1-(methoxyacetyl)piperazine group in an increasing number of drug candidates across a wide range of therapeutic areas. Future work will likely focus on the synthesis of novel analogs with diverse substitution patterns to further explore the chemical space and unlock the full therapeutic potential of this promising scaffold.

References

- U.S. Patent No. US20110151258A1, "Preparation of ranolazine," Published June 23, 2011.

-

A BRIEF REVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY OF RANOLAZINE. INTERNATIONAL JOURNAL OF NOVEL RESEARCH AND DEVELOPMENT. [Link]

- Chinese Patent No. CN1915926A, "Method for synthesizing Ranolazine," Published February 21, 2007.

-

"Improved Process For The Total Synthesis Of Ranolazine." Quick Company. [Link]

- International Patent No. WO2011160396A1, "Method for preparation of ranolazine," Published December 29, 2011.

- Chinese Patent No. CN119775228A, "A simple method for preparing trimetazidine," Published April 12, 2024.

- Chinese Patent No. CN103554057A, "Trimetazidine derivative and preparation method thereof," Published February 5, 2014.

-

Synthesis of trimetazidine hydrochloride impurity B by conventional method. Journal of Chemical and Pharmaceutical Research. [Link]

- Chinese Patent No. CN101575321B, "Production method of trimetazidine and its hydrochloride," Published November 11, 2009.

- Chinese Patent No. CN102850296B, "Preparation method of trimetazidine," Published January 2, 2013.

- International Patent No. WO2005021521A1, "Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride," Published March 10, 2005.

-

Fujita, Y. (1967). Effects of 1-(2,3,4-trimethoxy benzyl)-piperazine dihydrochloride on the cardiovascular system in the rabbit. Japanese Journal of Pharmacology, 17(1), 19-29. [Link]

-

Brito, M. A., Goulart, M. O., & Neves, J. K. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 585-596. [Link]

-

Lindsley, C. W., et al. (2006). Solution-Phase Parallel Synthesis and SAR of Homopiperazinyl Analogs as Positive Allosteric Modulators of mGlu4. ACS Chemical Biology, 1(10), 643-653. [Link]

- U.S. Patent No.

-

N-aryl-N'-benzylpiperazines as potential antipsychotic agents. PubMed. [Link]

-

Romanelli, M. N., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 1. [Link]

-

Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. [Link]

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

-

The medicinal chemistry of piperazines: A review. PubMed. [Link]

Sources

- 1. Effects of 1-(2,3,4-trimethoxy benzyl)-piperazine dihydrochloride on the cardiovascular system in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ijnrd.org [ijnrd.org]

- 6. “Improved Process For The Total Synthesis Of Ranolazine” [quickcompany.in]

Potential therapeutic targets of 1-(Methoxyacetyl)piperazine

An In-depth Technical Guide to the Therapeutic Targeting Potential of the 1-(Methoxyacetyl)piperazine Scaffold

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the therapeutic applications of the 1-(Methoxyacetyl)piperazine moiety, a versatile scaffold in modern medicinal chemistry. Rather than possessing intrinsic therapeutic activity, this chemical entity serves as a crucial building block for synthesizing a diverse range of potent and selective modulators of high-value biological targets. We will explore the key therapeutic areas where this scaffold has been successfully deployed, detailing the underlying mechanisms, and providing actionable experimental protocols for target validation and characterization.

Part 1: The 1-(Methoxyacetyl)piperazine Scaffold: A Privileged Fragment in Drug Discovery

The 1-(Methoxyacetyl)piperazine core is a favored structural motif in drug design for several key reasons. The piperazine ring is a common feature in many approved drugs, offering a conformationally constrained, basic nitrogen atom that can be crucial for establishing a key salt-bridge interaction with a target protein, often an aspartate residue in the binding pocket. The methoxyacetyl group provides a neutral, flexible linker that can be oriented to explore different regions of a binding site, while also potentially improving physicochemical properties such as solubility.

This combination of features has enabled the development of compounds targeting a range of protein classes, which will be the focus of this guide.

Part 2: Targeting G-Protein Coupled Receptors (GPCRs) - The D2/5-HT1A Axis

Derivatives of the 1-(aryl)piperazine class, often synthesized using the methoxyacetyl piperazine synthon, are prominent ligands for dopamine D2 and serotonin 5-HT1A receptors.[1][2] These receptors are critical targets in the treatment of neuropsychiatric disorders, including schizophrenia, depression, and anxiety.[3] The therapeutic rationale is to modulate dopaminergic and serotonergic neurotransmission to rebalance brain circuitry.

Causality in Ligand Design